molecular formula C15H29N3O6S2 B117943 (2S,4S)-tert-butyl 2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate CAS No. 148017-44-1

(2S,4S)-tert-butyl 2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate

Cat. No. B117943
M. Wt: 411.5 g/mol
InChI Key: JQXFEQZHDMPMJE-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom. It contains multiple functional groups including a tert-butyl group, a sulfamoyl group, a carbonyl group, and a mercapto group .


Molecular Structure Analysis

The molecular formula of the compound is C15H29N3O6S2 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The ring is substituted with a tert-butyl group, a sulfamoyl group, a carbonyl group, and a mercapto group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 411.53700 . It is not specified whether it is a solid or a liquid at room temperature .

Scientific Research Applications

Chiral Sulfinamide Synthesis

Abstract : Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have gained prominence as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology is pivotal for generating structurally diverse N-heterocycles like piperidines, pyrrolidines, and azetidines, which are integral to various natural products and therapeutically relevant compounds. The review spans literature from 2010 to 2020, highlighting advancements in asymmetric N-heterocycle synthesis mediated by tert-butanesulfinamide via sulfinimines (Philip, Radhika, Saranya, & Anilkumar, 2020).

Catalyst Research for MTBE Synthesis

Abstract : This paper reviews investigations on the physical chemistry of methyl tert-butyl ether (MTBE) synthesis in gas phase on dodecatungstosilicic acid H4SiW12O40 (HSiW), a potential catalyst. The review includes classical sorption experiments, FTIR, calorimetric measurements, and reaction kinetic studies, proposing a mechanism for the catalytic reaction. The study suggests that the interaction of iso-butylene with methanol, in the presence of HSiW, is crucial in the synthesis process (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003).

Biodegradation of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater

Abstract : This review consolidates the current knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. It identifies microorganisms capable of degrading ETBE aerobically and discusses the pathways and mechanisms involved, highlighting the potential for bioaugmentation and biostimulation in groundwater cleanup processes (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for this compound are not specified in the search results. Its potential uses could depend on its physical and chemical properties, as well as its biological activity .

properties

IUPAC Name

tert-butyl (2S,4S)-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O6S2/c1-14(2,3)23-12(19)17-9-11(25)7-10(17)8-18(26(16,21)22)13(20)24-15(4,5)6/h10-11,25H,7-9H2,1-6H3,(H2,16,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXFEQZHDMPMJE-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN(C(=O)OC(C)(C)C)S(=O)(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN(C(=O)OC(C)(C)C)S(=O)(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103947
Record name 1,1-Dimethylethyl (2S,4S)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-mercapto-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-tert-butyl 2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate

CAS RN

148017-44-1
Record name 1,1-Dimethylethyl (2S,4S)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-mercapto-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148017-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S,4S)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-mercapto-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.